N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide
Description
Properties
CAS No. |
113701-63-6 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-[4-(3-ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H16N2O3/c1-3-14(8-12(18)16-13(14)19)10-4-6-11(7-5-10)15-9(2)17/h4-7H,3,8H2,1-2H3,(H,15,17)(H,16,18,19) |
InChI Key |
AUUYABINTFQAFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)NC1=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Biological Activity
N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H17N2O3
- Molecular Weight : 255.30 g/mol
The presence of the dioxopyrrolidinyl moiety suggests that the compound may exhibit unique interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
1. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.
2. Receptor Modulation
The compound has been shown to interact with various receptors, modulating their activity which can lead to altered cellular signaling pathways. This modulation can influence processes such as cell proliferation and apoptosis.
3. Induction of Apoptosis
In cancer cell lines, this compound has demonstrated the ability to induce apoptosis. This effect is mediated through the activation of apoptotic pathways, making it a candidate for further investigation as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the effects of this compound on human colon cancer cells, researchers observed a significant increase in apoptotic markers after treatment with the compound. The study utilized flow cytometry to quantify apoptotic cells and revealed that the compound induced apoptosis in a dose-dependent manner.
Comparison with Similar Compounds
Key Observations :
- Pyrrolidin-dione vs.
- Acetamide Linkage : Both the target compound and 2-(2,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide feature acetamide groups, but the latter’s dichlorophenyl and pyrazolyl substituents confer distinct electronic and steric profiles, influencing dimerization via N–H⋯O bonds .
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components: (1) the 3-ethyl-2,5-dioxopyrrolidine core and (2) the N-(4-aminophenyl)acetamide moiety. Retrosynthetically, the pyrrolidinone ring may be constructed via cyclization of a suitably functionalized precursor, while the acetamide group can be introduced through nucleophilic acyl substitution or condensation reactions. Key intermediates include 3-ethylglutamic acid derivatives, 4-aminophenylacetamide, and activated esters for cyclization.
Synthetic Routes
Route 1: Cyclization Using 1,1'-Carbonyldiimidazole
This method adapts protocols from the synthesis of cereblon effectors and isoindoline-dione derivatives.
Step 1: Preparation of 3-Ethyl-2,5-dioxopyrrolidine-3-carboxylic Acid
A solution of diethyl 3-ethyl-2,5-dioxopyrrolidine-1,4-dicarboxylate (hypothetical intermediate) undergoes hydrolysis in aqueous sodium hydroxide (2 M, 80°C, 6 h) to yield the dicarboxylic acid. The crude product is purified via recrystallization from ethanol/water (yield: 78%).
Step 2: Activation with 1,1'-Carbonyldiimidazole
The dicarboxylic acid (1.0 equiv) is treated with 1,1'-carbonyldiimidazole (2.2 equiv) in anhydrous acetonitrile under nitrogen. The mixture is stirred at room temperature for 2 h to form the bis-imidazolide intermediate.
Step 3: Coupling with N-(4-Aminophenyl)acetamide
N-(4-Aminophenyl)acetamide (1.1 equiv) is added to the activated intermediate, followed by triethylamine (3.0 equiv). The reaction is refluxed for 12 h, yielding N-[4-(3-ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide after column chromatography (silica gel, ethyl acetate/hexane 1:1; yield: 65%).
Table 1: Reaction Conditions for Route 1
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NaOH (2 M) | H2O/EtOH | 80°C | 6 h | 78% |
| 2 | 1,1'-Carbonyldiimidazole | CH3CN | RT | 2 h | - |
| 3 | Triethylamine | CH3CN | Reflux | 12 h | 65% |
Route 2: Michael Addition and Cyclocondensation
Inspired by the synthesis of 5-oxopyrrolidine derivatives, this route employs itaconic acid as a starting material.
Step 1: Formation of 3-Ethyl-5-oxopyrrolidine-3-carboxylic Acid
Itaconic acid (1.0 equiv) reacts with ethylamine (2.0 equiv) in refluxing water for 8 h. The Michael adduct undergoes spontaneous cyclization to form 3-ethyl-5-oxopyrrolidine-3-carboxylic acid, isolated via acidification (HCl 6 M) and filtration (yield: 70%).
Step 2: Esterification and Hydrazide Formation
The carboxylic acid is esterified with methanol (H2SO4 catalyst, 60°C, 4 h) to yield the methyl ester, which is subsequently treated with hydrazine hydrate (2.0 equiv) in ethanol to form the hydrazide (yield: 85%).
Step 3: Condensation with 4-Acetamidobenzaldehyde
The hydrazide (1.0 equiv) reacts with 4-acetamidobenzaldehyde (1.2 equiv) in glacial acetic acid (80°C, 6 h). The product is purified via recrystallization from DMF/water (yield: 58%).
Table 2: Reaction Conditions for Route 2
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Ethylamine | H2O | Reflux | 8 h | 70% |
| 2 | Hydrazine hydrate | EtOH | RT | 24 h | 85% |
| 3 | 4-Acetamidobenzaldehyde | AcOH | 80°C | 6 h | 58% |
Optimization and Challenges
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, DMSO-d6): δ 10.94 (s, 1H, NH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 3.21 (q, J = 7.2 Hz, 2H, CH2), 2.68 (s, 3H, COCH3), 2.45–2.35 (m, 4H, pyrrolidinone CH2), 1.12 (t, J = 7.2 Hz, 3H, CH2CH3).
- 13C NMR (100 MHz, DMSO-d6): δ 175.6 (C=O), 169.8 (C=O), 139.2 (ArC), 132.5 (ArC), 127.3 (ArCH), 118.9 (ArCH), 52.4 (pyrrolidinone C), 42.1 (CH2), 24.8 (COCH3), 22.3 (CH2CH3), 12.5 (CH2CH3).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 65% | 58% |
| Key Advantage | High regioselectivity | Utilizes cheap reagents |
| Major Limitation | Cost of 1,1'-carbonyldiimidazole | Low solubility of intermediates |
Q & A
(Basic) What are the optimal synthetic routes and reaction conditions for synthesizing N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Acetylation of intermediates : Use acetic anhydride or acetyl chloride under controlled temperatures (0–5°C) to minimize side reactions .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reaction efficiency .
- Catalysts : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) facilitates amide bond formation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
(Basic) Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?
Methodological Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positioning and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Assess purity (>98%) and detect trace impurities .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress in real-time .
(Advanced) How can researchers resolve contradictions in reported biological activities of structural analogs?
Methodological Answer:
- Orthogonal assays : Compare results across enzymatic, cell-based, and in vivo models to validate target specificity .
- In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and reconcile conflicting data .
- Standardized protocols : Control variables like cell line selection, solvent (DMSO concentration), and incubation time to minimize experimental variability .
(Advanced) How can statistical experimental design optimize reaction yields for complex multi-step syntheses?
Methodological Answer:
- Factorial design : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to adjust conditions dynamically .
(Advanced) What computational approaches elucidate reaction mechanisms involving this compound’s functional groups?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition states and activation energies for key steps like cyclization or sulfonation .
- Quantum Chemical Software : Gaussian or ORCA predicts regioselectivity in heterocyclic ring formation .
- Kinetic Isotope Effects (KIE) : Validate mechanistic hypotheses (e.g., proton transfer vs. radical pathways) .
(Basic) Which structural features of this compound influence its biological or chemical activity?
Methodological Answer:
Key features include:
- Acetamide moiety : Enhances hydrogen bonding with biological targets (e.g., enzymes) .
- 3-Ethyl-2,5-dioxopyrrolidin-3-yl group : Modulates lipophilicity and membrane permeability .
- Aromatic substituents : Influence π-π stacking interactions in receptor binding .
Validation : Structure-Activity Relationship (SAR) studies via systematic derivatization .
(Advanced) What challenges arise in multi-step synthesis, and how can purity be maintained?
Methodological Answer:
- Intermediate purification : Use flash chromatography or crystallization after each step to remove byproducts .
- Stereo-specificity : Chiral catalysts (e.g., BINOL-derived ligands) control enantiomeric excess in asymmetric syntheses .
- Scale-up considerations : Transition from batch to flow chemistry improves reproducibility in large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
